Cas no 2243521-46-0 (2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-iodobenzoic acid)

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-iodobenzoic acid is a protected amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) group and an iodine substituent on the aromatic ring. The Fmoc moiety provides stability under basic conditions while allowing selective deprotection under mild acidic conditions, making it valuable in peptide synthesis. The iodine atom offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings. This compound is particularly useful in medicinal chemistry and materials science for constructing complex molecular architectures. Its high purity and well-defined reactivity profile ensure reproducibility in synthetic applications.
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-iodobenzoic acid structure
2243521-46-0 structure
商品名:2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-iodobenzoic acid
CAS番号:2243521-46-0
MF:C22H16INO4
メガワット:485.271218299866
CID:6353746
PubChem ID:165717792

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-iodobenzoic acid 化学的及び物理的性質

名前と識別子

    • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-iodobenzoic acid
    • EN300-651007
    • 2243521-46-0
    • インチ: 1S/C22H16INO4/c23-13-9-10-18(21(25)26)20(11-13)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26)
    • InChIKey: ZWNUSXKGIVRCFK-UHFFFAOYSA-N
    • ほほえんだ: IC1C=CC(C(=O)O)=C(C=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 485.01241g/mol
  • どういたいしつりょう: 485.01241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 563
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.3

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-iodobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-651007-0.25g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-iodobenzoic acid
2243521-46-0 95.0%
0.25g
$1065.0 2025-03-14
Enamine
EN300-651007-0.5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-iodobenzoic acid
2243521-46-0 95.0%
0.5g
$1111.0 2025-03-14
Enamine
EN300-651007-0.1g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-iodobenzoic acid
2243521-46-0 95.0%
0.1g
$1019.0 2025-03-14
Enamine
EN300-651007-2.5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-iodobenzoic acid
2243521-46-0 95.0%
2.5g
$2268.0 2025-03-14
Enamine
EN300-651007-5.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-iodobenzoic acid
2243521-46-0 95.0%
5.0g
$3355.0 2025-03-14
Enamine
EN300-651007-10.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-iodobenzoic acid
2243521-46-0 95.0%
10.0g
$4974.0 2025-03-14
Enamine
EN300-651007-0.05g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-iodobenzoic acid
2243521-46-0 95.0%
0.05g
$972.0 2025-03-14
Enamine
EN300-651007-1.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-iodobenzoic acid
2243521-46-0 95.0%
1.0g
$1157.0 2025-03-14

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-iodobenzoic acid 関連文献

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-iodobenzoic acidに関する追加情報

Compound CAS No 2243521-46-0: 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-iodobenzoic Acid

The compound CAS No 2243521-46-0, also known as 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-iodobenzoic acid, is a highly specialized organic compound with significant applications in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, an iodine substituent, and a benzoic acid moiety. The combination of these functional groups makes it a versatile building block in various chemical reactions and drug discovery processes.

The Fmoc group, derived from 9H-fluoren, is a well-known protecting group in peptide synthesis. Its presence in this compound highlights its potential use in the synthesis of bioactive molecules and complex peptides. The iodine substituent at the para position of the benzoic acid ring adds to the compound's reactivity and selectivity in various coupling reactions. Recent studies have demonstrated the utility of such iodinated aromatic compounds in click chemistry and Suzuki-Miyaura cross-coupling reactions, enabling the construction of diverse molecular architectures with high precision.

Recent advancements in the field of medicinal chemistry have underscored the importance of iodinated benzoic acids as scaffolds for drug development. For instance, researchers have explored the use of this compound as a precursor for synthesizing bioisosteric replacements of existing drugs, aiming to improve pharmacokinetic properties without compromising bioactivity. The Fmoc group has also been utilized in tandem with other protecting groups to facilitate multi-step synthesis pathways, leading to the creation of novel therapeutics targeting various disease states.

In addition to its role in drug discovery, this compound has found applications in materials science. The combination of electron-withdrawing groups like Fmoc and iodine on an aromatic ring makes it an attractive candidate for use in organic electronics. Recent studies have investigated its potential as a component in light-emitting diodes (LEDs) and organic photovoltaics (OPVs), where its electronic properties contribute to efficient charge transport and energy conversion.

From a synthetic standpoint, the preparation of this compound involves a series of carefully optimized reactions. The introduction of the Fmoc group typically requires a coupling reaction with fluorenylmethyloxycarbonyl chloride under specific conditions to ensure high yields and purity. The iodination step is often carried out using electrophilic substitution methods, with careful control over reaction conditions to avoid unwanted side reactions. These synthetic strategies are supported by cutting-edge methodologies reported in recent literature, ensuring that the compound can be synthesized efficiently at scale.

The structural features of CAS No 2243521-46-0 also make it an ideal substrate for studying chemical reactivity under various conditions. For example, researchers have utilized this compound to investigate the kinetics of nucleophilic aromatic substitution reactions, providing valuable insights into reaction mechanisms and transition state dynamics. Such studies are crucial for advancing our understanding of fundamental organic chemistry principles while paving the way for innovative synthetic approaches.

In conclusion, CAS No 2243521-46-0 stands as a prime example of how advanced organic compounds can serve as multifaceted tools across diverse scientific disciplines. Its unique combination of functional groups positions it as a valuable asset in contemporary research efforts aimed at developing novel therapeutics, functional materials, and innovative chemical processes. As ongoing research continues to uncover new applications for this compound, its significance within the scientific community is expected to grow further.

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